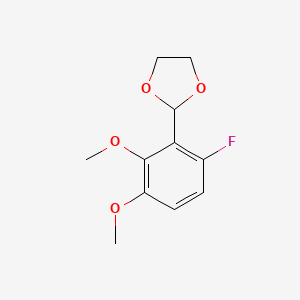

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

Description

The exact mass of the compound 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is 228.07978705 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-13-8-4-3-7(12)9(10(8)14-2)11-15-5-6-16-11/h3-4,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFWELWLEBYVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C2OCCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane: Synthesis, Mechanistic Insights, and Applications in Advanced Organic Synthesis

Executive Summary

In advanced multi-step organic synthesis, the precise control of highly reactive functional groups is paramount. The compound 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane represents the protected acetal form of 6-fluoro-2,3-dimethoxybenzaldehyde. By converting the planar, highly electrophilic carbonyl group into a sterically hindered and electronically stable five-membered 1,3-dioxolane ring, chemists can execute aggressive downstream transformations—such as directed ortho-metalation or cross-coupling—without compromising the aldehyde moiety. This technical guide explores the structural rationale, mechanistic causality, and self-validating protocols required to synthesize and utilize this critical intermediate.

Structural Rationale and The Role of the 1,3-Dioxolane Group

The parent compound, 6-fluoro-2,3-dimethoxybenzaldehyde (CAS: 457628-14-7)[1], is a highly functionalized aromatic building block. It features:

-

A Fluoro Group (C6): Acts as a strong inductive electron-withdrawing group and a potential directing group for metalation.

-

Dimethoxy Groups (C2, C3): Provide electron density via resonance, modulating the electronic landscape of the ring while offering steric bulk.

-

An Aldehyde Group (C1): A highly reactive electrophilic center susceptible to nucleophilic attack, reduction, and basic degradation.

To utilize the aromatic core in complex reactions (e.g., Grignard additions or lithiation), the aldehyde must be temporarily masked. The 1,3-dioxolane functional group is the industry standard for this purpose. It is formed by reacting the carbonyl compound with ethylene glycol, converting the reactive carbonyl into a robust cyclic acetal[2]. Once protected, 1,3-dioxolanes exhibit exceptional orthogonal stability; they are highly resistant to basic, nucleophilic, and reductive environments, yet can be cleanly cleaved under specific aqueous acidic conditions.

Mechanistic Causality of Acetalization

The formation of 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is an equilibrium-driven process governed by thermodynamic control. Acetalization to the cyclic 1,3-dioxolane proceeds significantly faster and more favorably than acyclic acetal formation due to the entropic advantage of intramolecular ring closure[3].

The causality of the reaction relies on acid catalysis (typically p-toluenesulfonic acid, PTSA) to activate the carbonyl carbon. Following the initial nucleophilic attack by ethylene glycol to form a hemiacetal, the critical mechanistic step is the acid-catalyzed dehydration. This generates a highly reactive oxonium ion intermediate, which immediately undergoes intramolecular cyclization to form the five-membered dioxolane ring. Because every step is reversible, the equilibrium must be artificially driven forward by the continuous physical removal of water (Le Chatelier’s Principle)[2].

Fig 1: Mechanistic pathway of 1,3-dioxolane formation via oxonium ion intermediate.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that robust protocols must not rely on arbitrary time endpoints. Instead, they must function as self-validating systems where physical and chemical feedback loops dictate the progression of the workflow.

Step-by-Step Methodology: Synthesis of the 1,3-Dioxolane

Reagents: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid monohydrate (PTSA, 0.05 eq), Toluene (solvent).

-

Reaction Assembly: Charge a round-bottom flask with the aldehyde, ethylene glycol, PTSA, and toluene. Attach a Dean-Stark apparatus fitted with a reflux condenser[2].

-

Causality: Toluene is chosen because it forms a low-boiling azeotrope with water, allowing for efficient, continuous water removal at reflux (~110°C).

-

-

Azeotropic Reflux & Physical Validation: Heat the mixture to vigorous reflux.

-

Self-Validation Checkpoint 1 (Volumetric): Calculate the theoretical water yield (e.g., 100 mmol scale = 1.8 mL H₂O). The reaction is deemed complete only when the water collected in the Dean-Stark trap ceases to increase and matches the theoretical volume. This provides real-time, undeniable proof of conversion.

-

-

Orthogonal Validation (TLC):

-

Self-Validation Checkpoint 2 (Chromatographic): Co-spot the reaction mixture against the starting material on a silica TLC plate. The disappearance of the UV-active aldehyde spot and the emergence of a higher-Rf spot (due to the loss of the polar carbonyl group) confirms complete consumption.

-

-

Quenching and Workup: Cool the reaction to room temperature. Wash the organic layer vigorously with saturated aqueous NaHCO₃, followed by brine.

-

Causality & Validation Checkpoint 3 (pH): PTSA is an acid catalyst. If left in the mixture during solvent evaporation, the increasing acid concentration combined with ambient moisture will causally drive the reverse reaction (hydrolysis), destroying the product yield. The aqueous wash must test at pH > 8 to validate that all catalyst has been neutralized prior to concentration.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected acetal.

Fig 2: Self-validating experimental workflow for dioxolane protection and utilization.

Quantitative Data: Optimization of Reaction Parameters

While PTSA is the traditional catalyst, modern synthetic demands often require alternative conditions to accommodate sensitive functional groups or to adhere to green chemistry principles. The table below summarizes comparative catalytic systems for the acetalization of functionalized benzaldehydes with ethylene glycol.

| Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage / Notes |

| p-Toluenesulfonic Acid (PTSA) | Toluene | 110 | 2 - 4 | 90 - 95 | Standard thermodynamic control via azeotropic water removal[2]. |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | 40 | 1 - 2 | 85 - 90 | High turnover frequency (TOF); environmentally benign Lewis acid[4]. |

| Solid Acid (e.g., Zeolites) | 1,4-Dioxane | 100 - 150 | 8 - 24 | 70 - 95 | Heterogeneous system; enables easy catalyst recovery via filtration. |

| Pyridinium p-Toluenesulfonate (PPTS) | Benzene | 80 | 12 - 18 | 80 - 85 | Milder acidity; prevents degradation of highly acid-sensitive substrates. |

Synthetic Utility and Deprotection Dynamics

Once 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is isolated, the aromatic core is primed for advanced functionalization. The dioxolane ring provides a "steric shield" and electronic passivation, allowing the molecule to be subjected to harsh basic conditions, such as n-Butyllithium (n-BuLi) for directed ortho-metalation, or Grignard reagents during cross-coupling.

Deprotection Causality: After the desired core modifications are complete, the aldehyde must be regenerated. Because the formation of the dioxolane was an equilibrium driven by water removal, the deprotection is the exact reverse: it is driven by flooding the system with water in the presence of an acid.

-

Protocol: The modified dioxolane is dissolved in a water-miscible solvent (e.g., THF or Acetone) and treated with aqueous HCl or Trifluoroacetic acid (TFA). The vast molar excess of water forces the equilibrium back through the oxonium ion intermediate, collapsing the ring and quantitatively regenerating the aldehyde[2].

References

1.[1]1 2.[3]3 3.[2]2 4.[4]4 5.

Sources

6-Fluoro-2,3-dimethoxybenzaldehyde ethylene acetal properties

An In-depth Technical Guide to 6-Fluoro-2,3-dimethoxybenzaldehyde Ethylene Acetal: Synthesis, Properties, and Applications

Introduction

6-Fluoro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, two methoxy substituents, and a fluorine atom, makes it a precursor for a wide range of more complex molecules. Dimethoxybenzene derivatives are known for their versatile applications in pharmaceuticals and materials science, contributing to the development of novel therapeutic agents and functional materials for organic electronics.[1] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity, a strategy widely employed in drug design.[2]

In multi-step synthetic pathways, the high reactivity of the aldehyde group often necessitates protection to prevent undesired side reactions while other parts of the molecule are being modified. The formation of an ethylene acetal is a robust and common strategy for this purpose. 6-Fluoro-2,3-dimethoxybenzaldehyde ethylene acetal is the protected form of the parent aldehyde, rendering the carbonyl carbon unreactive towards nucleophiles and reducing agents. This guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this acetal, with a focus on its role as a key intermediate for researchers in synthetic chemistry and drug development.[3][4]

Physicochemical Properties

The properties of the parent aldehyde provide a baseline for understanding the compound, while the properties of the ethylene acetal derivative are crucial for its application as a protected intermediate.

Table 1: Properties of 6-Fluoro-2,3-dimethoxybenzaldehyde (Parent Aldehyde)

| Property | Value | Source |

| CAS Number | 457628-14-7 | [5] |

| Molecular Formula | C₉H₉FO₃ | [5][6] |

| Molecular Weight | 184.16 g/mol | [5][7] |

| SMILES | O=CC1=C(F)C=CC(OC)=C1OC | [5] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [5] |

| Predicted logP | 1.6554 | [5] |

| Storage Conditions | 4°C, stored under nitrogen | [5] |

Table 2: Properties of 6-Fluoro-2,3-dimethoxybenzaldehyde Ethylene Acetal

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₄ | |

| Molecular Weight | 228.22 g/mol | |

| Appearance | Data not available in searched literature. Typically a solid or oil. | |

| Melting/Boiling Point | Data not available in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Toluene). | |

| Stability | Stable under neutral and basic conditions; acid-labile. | [4] |

Synthesis and Mechanistic Rationale

The preparation of 6-fluoro-2,3-dimethoxybenzaldehyde ethylene acetal is a two-stage process: first, the synthesis of the parent aldehyde, followed by the protection of the aldehyde group as a cyclic acetal.

Representative Synthesis of the Precursor Aldehyde

A common and effective method for the synthesis of substituted benzaldehydes like the target precursor is through directed ortho-metalation followed by formylation. This approach offers high regioselectivity.

Experimental Protocol:

-

Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a suitable precursor such as 1-fluoro-2,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Lithiated Intermediate Formation: Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise to the cooled solution. The LDA selectively deprotonates the aromatic ring at the position ortho to the fluorine atom, which is the most activated site. Maintain the temperature at -75 °C for 1 hour to ensure complete formation of the lithiated intermediate.[8]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbonyl carbon of DMF.[8]

-

Quenching and Workup: After a short stirring period, quench the reaction by adding a weak acid (e.g., acetic acid) followed by water.[8]

-

Extraction and Purification: Allow the mixture to warm to room temperature and extract the product into an organic solvent like diethyl ether. Wash the combined organic layers with dilute acid and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 6-fluoro-2,3-dimethoxybenzaldehyde.[8]

Acetal Protection: Synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde Ethylene Acetal

The protection of the aldehyde is a critical step. The reaction involves the acid-catalyzed formation of a cyclic acetal with ethylene glycol. This is a reversible equilibrium reaction, and the removal of water is essential to drive the reaction to completion.

Causality Behind Experimental Choices:

-

Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, p-TsOH) is used to protonate the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Solvent and Water Removal: Toluene is a common solvent for this reaction as it forms an azeotrope with water. By using a Dean-Stark apparatus, the water generated during the reaction is continuously removed from the system, shifting the equilibrium towards the formation of the acetal product according to Le Châtelier's principle.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6-fluoro-2,3-dimethoxybenzaldehyde, toluene, and a slight excess of ethylene glycol (approx. 1.1-1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as a toluene azeotrope. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-fluoro-2,3-dimethoxybenzaldehyde ethylene acetal, which can be further purified by column chromatography if necessary.

Caption: Experimental workflow for the synthesis of the ethylene acetal.

Reactivity and Strategic Applications in Drug Development

The Role of the Acetal Protecting Group

The primary function of the ethylene acetal group is to serve as a robust protecting group for the aldehyde. It exhibits high stability towards a wide range of reagents and conditions commonly used in organic synthesis, including:

-

Strong bases (e.g., organolithiums, Grignard reagents)

-

Nucleophiles

-

Hydride reducing agents (e.g., NaBH₄, LiAlH₄)

-

Oxidizing agents (under neutral or basic conditions)

This stability allows for selective chemical transformations on other parts of the molecule without affecting the sensitive aldehyde functionality.

Deprotection to Regenerate the Aldehyde

The acetal is readily cleaved under acidic aqueous conditions to regenerate the parent aldehyde. This deprotection is typically clean and high-yielding.

Protocol for Deprotection:

-

Dissolve the acetal-protected compound in a solvent mixture such as THF/water or acetone/water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a weak base (e.g., NaHCO₃) and extract the product with an organic solvent.

Synthetic Utility in Complex Synthesis

The use of the acetal-protected intermediate opens up synthetic routes that would be impossible with the free aldehyde. For example, it allows for further functionalization of the aromatic ring via metalation-electrophile quench sequences.

Caption: Strategic use of the acetal in a hypothetical multi-step synthesis.

Once deprotected, the regenerated aldehyde is a versatile functional group handle for introducing further molecular diversity, which is a cornerstone of drug discovery programs. Key transformations include:

-

Oxidation to the corresponding carboxylic acid.[9]

-

Reduction to a benzyl alcohol.

-

Reductive Amination to form various substituted amines.

-

Wittig Reaction or related olefination reactions to form alkenes.

-

Condensation Reactions , such as the Biginelli or Knoevenagel reactions, to build complex heterocyclic scaffolds.[10]

Safety and Handling

-

Hazards: The parent compound, 2,3-dimethoxybenzaldehyde, is known to cause skin and eye irritation and may cause respiratory irritation.[11][12] Similar fluoro-substituted benzaldehydes are also classified as irritants.[13] It is prudent to assume the acetal derivative carries similar risks.

-

Precautionary Measures:

-

Always handle the compound in a well-ventilated chemical fume hood.[11][14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Wash hands thoroughly after handling.[12]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen to ensure long-term stability.[5]

Conclusion

6-Fluoro-2,3-dimethoxybenzaldehyde ethylene acetal is a strategically important chemical intermediate. By masking the reactive aldehyde, it enables chemists to perform a wide array of chemical modifications on other parts of the molecule that would otherwise be incompatible with a free carbonyl group. Its stability under basic and neutral conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool in the synthesis of complex, highly functionalized molecules. For researchers in drug discovery and materials science, this protected building block provides a reliable pathway to novel compounds with potentially enhanced biological or physical properties.

References

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- ChemicalBook. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.

- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- PubChemLite. 6-fluoro-2,3-dimethoxybenzaldehyde (C9H9FO3).

- ChemScene. 6-Fluoro-2,3-dimethoxybenzaldehyde.

- Organic Syntheses. Mesitaldehyde.

- Google Patents. (CN105523921A) Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

- Ekinci Kimya. (2011, February 25). MATERIAL SAFETY DATA SHEET.

- PubChem. 4-Fluoro-2,6-dimethoxybenzaldehyde.

- PubChem. 2,3-Dimethoxybenzaldehyde.

- Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.

- Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.

- Chem-Impex. Benzaldehyde diethyl acetal.

- FUJIFILM Wako Chemicals. 2-Fluoro-6-methoxybenzaldehyde.

- Curbell Plastics. Acetal Plastic Material Properties.

- PMC. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives.

- MDPI. (2023, May 27). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery.

- ChemicalBook. BENZALDEHYDE DIETHYL ACETAL(774-48-1) 13C NMR spectrum.

- Google Patents. (US4626601A) Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- ResearchGate. Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol.

- MDPI. (2019, August 7). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.

- Organic Chemistry Portal. (2002). Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane.

Sources

- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 6-fluoro-2,3-dimethoxybenzaldehyde (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 7. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. ekincikimya.com.tr [ekincikimya.com.tr]

Navigating the Synthesis and Application of Boc-Protected 3-Azabicyclo[3.1.0]hexane Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject and Its Significance

In the landscape of modern medicinal chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. This guide focuses on a crucial class of building blocks: tert-butoxycarbonyl (Boc)-protected 3-azabicyclo[3.1.0]hexane derivatives. While the initial query specified CAS 457628-14-7, a number predominantly associated in chemical supplier databases with 6-Fluoro-2,3-dimethoxybenzaldehyde, the core directive for a guide on a "protected derivative" points towards a more nuanced subject. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid isostere of piperidine and pyrrolidine, offering a unique three-dimensional profile that is of significant interest in drug design. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties.

This guide will therefore focus on a representative and well-documented member of this class: tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate . This molecule embodies the key structural features and synthetic challenges inherent to this class of compounds. We will delve into the rationale behind its synthesis, the strategic application of the Boc protecting group, and its utility as a versatile intermediate in the development of novel therapeutics.

The Strategic Importance of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif in medicinal chemistry due to its rigid, bicyclic nature.[1] This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target. Furthermore, the specific stereochemistry of the bicyclic system can be exploited to probe the three-dimensional space of a receptor binding pocket with high precision. Compounds containing this scaffold have shown a wide range of biological activities, including acting as antagonists of opioid receptors and modulators of dopamine D3 receptors.[2][3]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its popularity stems from its ease of installation, stability to a wide range of reaction conditions (including basic, and nucleophilic reagents), and its facile removal under acidic conditions.[3][4] This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence, a strategy known as orthogonal protection.[5]

In the context of tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, the Boc group serves to differentiate the two amine functionalities present in the parent diamine. This selective protection is crucial for the controlled, stepwise elaboration of the molecule in the synthesis of more complex targets.

Physicochemical Properties

A summary of the key physicochemical properties of the representative compound, tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, is provided in the table below.

| Property | Value | Source |

| CAS Number | 134575-17-0 | [2] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| IUPAC Name | tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | [2] |

| SMILES | CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2 | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate can be approached in a multi-step sequence, starting from readily available materials. The key steps involve the construction of the 3-azabicyclo[3.1.0]hexane core, followed by the selective protection of one of the amino groups.

Part 1: Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

Various methods have been reported for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton.[6][7] One common approach involves the cyclopropanation of a suitable pyrroline derivative. A palladium-catalyzed reaction between a maleimide and an N-tosylhydrazone can provide the bicyclic core with good diastereoselectivity.[6]

Diagram: Synthetic Pathway to the 3-Azabicyclo[3.1.0]hexane Core

Caption: Palladium-catalyzed synthesis of the 3-azabicyclo[3.1.0]hexane core.

Part 2: Boc Protection of the Diamine

Once the bicyclic core containing two amine functionalities is synthesized and appropriately modified, the selective protection of one amine is necessary. For symmetrical diamines, achieving mono-protection can be challenging, often resulting in a mixture of unprotected, mono-protected, and di-protected products.[8] A common strategy involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol: Boc Protection of 3-Azabicyclo[3.1.0]hexan-6-amine

This protocol is a representative procedure for the Boc protection of an amino group.

-

Dissolution: Dissolve 3-azabicyclo[3.1.0]hexan-6-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate.

Diagram: Boc Protection Workflow

Caption: General workflow for the Boc protection of the diamine.

Deprotection Strategies and Protocols

The removal of the Boc group is a critical step to liberate the amine for subsequent reactions. This is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to ensure the selective removal of the Boc group in the presence of other acid-labile protecting groups.

Common Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc deprotection. Typically used in a mixture with a solvent like DCM.

-

Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol.

-

Aqueous Phosphoric Acid: A milder and more environmentally benign alternative for the deprotection of acid-sensitive substrates.[9]

Experimental Protocol: TFA-mediated Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction, drying, and concentration.

Diagram: Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Applications in Drug Discovery and Development

Boc-protected 3-azabicyclo[3.1.0]hexane derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The free amine on the bicyclic core can be further functionalized, while the Boc-protected amine allows for subsequent synthetic transformations at other positions of a larger molecule.

One notable application of this scaffold is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[10] The rigid 3-azabicyclo[3.1.0]hexane moiety can serve as a key pharmacophore that interacts with the active site of the enzyme.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate and the reagents used in its synthesis and deprotection.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA.

-

Handling: Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a prime example of a strategically protected building block that enables the synthesis of complex, biologically active molecules. Its rigid core and the versatility of the Boc protecting group make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in drug discovery and development programs. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important class of protected derivatives.

References

-

ChemBK. tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. (2024-04-09). Available from: [Link]

- Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds, 52(8), 556-558.

- Wang, Z., et al. (2013). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 11(34), 5579-5582.

- European Patent Office. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

CP Lab Chemicals. (n.d.). tert-butyl N-[rel-(1R, 5S, 6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate, min 97%, 100 mg. Available from: [Link]

- Jiang, H., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.

-

ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... Available from: [Link]

-

PubChem. (n.d.). CP-101537. National Center for Biotechnology Information. Available from: [Link]

- Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.

-

WIPO. (2008). WO/2008/010061 3-AZABICYCLO [3.1.0] HEXANE VANILLOID RECEPTOR LIGANDS, PHARMACEUTICAL COMPOSITIONS CONTAINING THEM, AND PROCESSES FOR THEIR PREPARATION. Available from: [Link]

- Fesik, S. W., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 839-848.

- Kim, D., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4142-4147.

-

PubChem. (n.d.). tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.

- Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25091-25097.

-

Chemazone. (n.d.). tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate. Available from: [Link]

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.

- Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]

-

Synthonix. (n.d.). tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Available from: [Link]

Sources

- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]

- 2. CP-101537 | C10H18N2O2 | CID 11127248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

- 10. chemimpex.com [chemimpex.com]

- 11. peerj.com [peerj.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Strategic Utilization of Fluorinated Dimethoxybenzaldehyde Acetals in Medicinal Chemistry

Topic: Fluorinated Dimethoxybenzaldehyde Acetal Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In the landscape of modern drug discovery, the "Fluorine Effect"—the modulation of metabolic stability, lipophilicity, and pKa by strategic fluorine introduction—is a cornerstone of lead optimization. Fluorinated dimethoxybenzaldehyde acetals represent a high-value class of building blocks that combine the electronic modulation of fluorine with the synthetic versatility of the acetal functionality.

This guide details the technical utility of these scaffolds, focusing on their role as "masked" electrophiles that enable precision functionalization via Directed Ortho Metalation (DoM). By protecting the aldehyde as an acetal, researchers can access lithiation patterns inaccessible to the parent aldehyde, facilitating the construction of polysubstituted isoquinolines, phenethylamines, and other privileged pharmacophores.

Structural Significance & Chemical Properties[1]

The Fluorine-Acetal Synergy

The core structure typically involves a benzene ring substituted with:

-

Fluorine (F): Acts as a bioisostere for hydrogen or a hydroxyl group, blocking metabolic hotspots (e.g., CYP450 oxidation) and increasing lipophilicity (

). -

Dimethoxy Groups (OMe): Provide electron density (EDG) and hydrogen bond acceptor sites.

-

Acetal Group (

): Serves two critical functions:-

Protection: Masks the electrophilic aldehyde, preventing nucleophilic attack during organometallic steps.

-

Direction: Acts as a Directed Metalation Group (DMG), coordinating lithium bases to facilitate regioselective C-H activation.

-

Stability Profile

-

Acid Sensitivity: Acetals are stable to strong bases (n-BuLi, LDA) and nucleophiles but hydrolyze rapidly in aqueous acid (HCl, TFA) to regenerate the parent aldehyde.

-

Thermal Stability: Generally stable up to 150°C, making them suitable for high-temperature couplings (e.g., Suzuki-Miyaura) provided the media is non-acidic.

Synthesis of the Building Blocks

The synthesis of fluorinated dimethoxybenzaldehyde acetals typically proceeds from the corresponding fluorinated benzaldehyde. The choice of acetal (dimethyl vs. dioxolane) dictates the stability and deprotection conditions.

Standard Protocol: Acetalization

Reagents: Ethylene glycol (for dioxolane) or Methanol (for dimethyl acetal), Triethyl orthoformate, catalytic

Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Figure 1: Acid-catalyzed protection of fluorinated benzaldehyde to the acetal building block.

Reactivity & Synthetic Utility: Directed Ortho Metalation (DoM)[2]

The primary value of these building blocks lies in their reactivity with organolithium reagents. The acetal group transforms the molecule from an electrophile (aldehyde) into a nucleophile (lithiated species) upon treatment with base.

Regioselectivity Logic

In a substrate like 2-fluoro-4,5-dimethoxybenzaldehyde dimethyl acetal , three directing groups compete:

-

Fluorine: Strong inductive effect (

), acidifying the ortho-proton. -

Acetal: Strong coordination to Li (

), directing ortho. -

Methoxy: Moderate coordination (

), directing ortho.

The "Canyon" Effect: Lithiation often occurs at the most acidic position that is also kinetically accessible.

-

Position C3 (between F and OMe): Highly activated by F (inductive) and OMe (coordination). This is the thermodynamic product.

-

Position C6 (ortho to Acetal): Directed by the acetal oxygen.

Experimental Insight: Using

Figure 2: Regiochemical outcome of lithiation. The fluorine atom strongly directs metalation to the C3 position.

Applications in Drug Discovery

Synthesis of Fluorinated Isoquinolines

These acetals are precursors to fluorinated isoquinolines via the Pomeranz-Fritsch reaction .

-

Condensation: The acetal (deprotected in situ or used directly) reacts with an aminoacetal to form a Schiff base.

-

Cyclization: Acid-mediated cyclization closes the ring.

-

Result: A fluorinated isoquinoline core, a scaffold found in numerous alkaloids and therapeutic agents (e.g., antitumor agents).

Metabolic Blocking

Incorporating this building block into a drug candidate can block metabolic dealkylation. The fluorine atom ortho to the methoxy group electronically deactivates the ring, making the O-demethylation by P450 enzymes less favorable compared to the non-fluorinated analog.

Experimental Protocol: Regioselective Functionalization

Objective: Introduction of an electrophile (E+) at the C3 position of 2-fluoro-4,5-dimethoxybenzaldehyde dimethyl acetal.

Materials

-

Substrate: 2-Fluoro-4,5-dimethoxybenzaldehyde dimethyl acetal (1.0 equiv)

-

Base:

-Butyllithium (1.2 equiv, 2.5 M in hexanes) -

Additive: TMEDA (1.2 equiv)

-

Solvent: Anhydrous THF

-

Electrophile: Methyl iodide, DMF, or Iodine.

Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and TMEDA.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi dropwise over 15 minutes. The solution may turn yellow/orange. Stir for 1 hour at -78°C.-

Note: The low temperature is critical to prevent the "benzyne" pathway (elimination of LiF).

-

-

Quench: Add the electrophile (dissolved in THF if solid) dropwise.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Deprotection (Optional): To recover the aldehyde, treat the crude oil with 1N HCl in THF for 30 minutes.

Troubleshooting & Stability

| Issue | Probable Cause | Solution |

| Low Yield (Lithiation) | Moisture in solvent/gas. | Distill THF over Na/Benzophenone; use fresh n-BuLi. |

| Benzyne Formation | Temperature too high (> -50°C). | Maintain -78°C strictly during Li addition and aging. |

| Acetal Hydrolysis | Acidic workup too harsh. | Use buffered quench (NaHCO3) if acetal retention is desired. |

| Regioisomer Mix | Competition between directing groups. | Switch base to LIDAKOR (Li/K mixed base) or change solvent polarity. |

References

-

Sloop, J. C. (2017).[1] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). The 2×3 "Winery" of Fluorine Chemistry: Scaffolds for the Synthesis of Fluorinated Heterocycles. Current Organic Chemistry. Link

-

García, D., et al. (2008). Selective Lithiation of 4- and 5-Halophthalans. Arkivoc. Link

-

Zhu, Z., et al. (2018).[4] n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. The Journal of Organic Chemistry. Link

Sources

Comprehensive Characterization of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane: Molecular Weight, Synthesis, and Physicochemical Profiling

Target Audience: Researchers, synthetic chemists, and fragment-based drug development (FBDD) professionals.

Introduction & Structural Rationale

The compound 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane (CAS: 2624416-95-9) is a highly specialized fluorinated aromatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it consists of a 6-fluoro-2,3-dimethoxyphenyl core where the reactive aldehyde moiety has been deliberately masked as a 1,3-dioxolane acetal.

The Causality of Acetal Protection: Aldehydes are highly electrophilic. When researchers need to perform downstream nucleophilic aromatic substitutions (SNAr) on the fluorinated position or directed ortho-metalation (DoM) on the aromatic ring, an unprotected aldehyde would undergo unwanted nucleophilic attack or degradation. By condensing the precursor 2[2] with ethylene glycol, the functional group is rendered inert to strong bases and nucleophiles. This creates a self-validating synthetic system where regioselectivity is strictly controlled, and the integrity of the carbon skeleton is maintained during harsh organometallic steps.

Molecular Weight Determination and Stoichiometry

The exact molecular weight (MW) of a compound dictates its stoichiometric equivalent in synthetic reactions and its pharmacokinetic trajectory in drug design. The molecular formula for 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is C11H13FO4 .

Quantitative Mass Breakdown

To ensure precise stoichiometric calculations during synthesis, the atomic mass contributions are summarized below:

| Element | Atom Count | Atomic Mass (Da) | Total Mass Contribution (Da) | Mass Percentage (%) |

| Carbon (C) | 11 | 12.011 | 132.12 | 57.89% |

| Hydrogen (H) | 13 | 1.008 | 13.10 | 5.74% |

| Fluorine (F) | 1 | 18.998 | 19.00 | 8.33% |

| Oxygen (O) | 4 | 15.999 | 64.00 | 28.04% |

| Total (Average MW) | 29 | - | 228.22 g/mol | 100.00% |

Significance in Drug Development

At 228.22 Da , this intermediate is highly compliant with Astex's 3[3] for fragment-based drug discovery, which prefers starting fragments with a MW < 300 Da. If incorporated into a larger active pharmaceutical ingredient (API), it leaves a substantial "molecular weight budget" of ~271.78 Da before violating 4[4] (MW < 500 Da). This low molecular weight ensures optimal ligand efficiency (LE) and favorable oral bioavailability potential.

Figure 1: Logical relationship between the 228.22 Da molecular weight and pharmacokinetics.

Experimental Protocols: Synthesis and Acetalization

The synthesis of 2-(6-fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane relies on the acid-catalyzed condensation of 6-fluoro-2,3-dimethoxybenzaldehyde (MW: 184.16 g/mol ) with ethylene glycol.

Step-by-Step Methodology

-

Reagent Preparation: Charge an oven-dried round-bottom flask with 1.0 equivalent (e.g., 10 mmol, 1.84 g) of 6-fluoro-2,3-dimethoxybenzaldehyde.

-

Solvent & Catalyst: Add 50 mL of anhydrous toluene (solvent) and 0.1 equivalents (1 mmol, 190 mg) of p-toluenesulfonic acid (p-TsOH) as the protic acid catalyst.

-

Acetalization Agent: Introduce 3.0 equivalents (30 mmol, 1.67 mL) of anhydrous ethylene glycol. The stoichiometric excess is required to drive the equilibrium forward.

-

Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Equilibrium Shift (Causality): As the condensation proceeds, water is generated as a byproduct. Toluene and water form a minimum-boiling azeotrope, which vaporizes and condenses in the Dean-Stark trap. Because water is denser than toluene, it phase-separates at the bottom and is continuously removed. This prevents the reverse hydrolysis reaction, pushing the conversion to >95% via Le Chatelier's principle.

-

Workup: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature. Quench and wash the organic layer with saturated aqueous NaHCO3 (to neutralize the p-TsOH) followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target dioxolane (MW: 228.22 g/mol ).

Figure 2: Synthetic workflow and molecular weight transition for acetal protection.

Analytical Validation of Molecular Weight

To ensure the trustworthiness of the synthesized batch, the molecular weight and structural integrity must be analytically verified through a self-validating cross-examination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is the gold standard for verifying the mass. While the average molecular weight is 228.22 g/mol , MS detects the monoisotopic mass (calculated using the most abundant isotopes: 12C, 1H, 19F, 16O), which is 228.08 Da .

-

Expected[M+H]+ adduct: 228.08 + 1.01 = 229.09 m/z .

-

Expected [M+Na]+ adduct: 228.08 + 22.99 = 251.07 m/z .

Causality: The presence of the dioxolane ring's oxygen atoms makes the molecule highly prone to chelating sodium ions during ESI. The prominent appearance of the [M+Na]+ peak serves as a secondary, highly reliable confirmation of the intact molecular weight.

Nuclear Magnetic Resonance (1H-NMR)

While MS confirms the mass, 1H-NMR confirms the structural transformation. The reaction acts as a self-validating system: the highly deshielded aldehyde proton of the precursor (typically found at ~10.3 ppm) must completely disappear. Simultaneously, a new acetal methine proton singlet will appear at ~6.0–6.2 ppm, alongside a distinct 4H multiplet at ~4.0–4.2 ppm corresponding to the ethylene glycol backbone of the newly formed dioxolane ring.

References

- ChemicalBook. "1,3-Dioxolane, 2-(6-fluoro-2,3-dimethoxyphenyl)- (CAS 2624416-95-9)". Source: chemicalbook.com.

- ChemScene. "457628-14-7 | 6-Fluoro-2,3-dimethoxybenzaldehyde". Source: chemscene.com.

- Benet, L. Z., et al. "BDDCS, the Rule of 5 and Drugability". Source: PMC - NIH.

- Holvey, R. S., et al. "Fragment-based drug discovery: A graphical review". Source: PMC - NIH.

Sources

Strategic Integration of Novel Fluorinated Aromatic Dioxolanes in Modern Drug Discovery

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure in medicinal chemistry, historically utilized to lock molecular conformations and enhance target affinity. However, its clinical utility is often bottlenecked by severe metabolic liabilities. The strategic bioisosteric replacement of the acetal hydrogens with fluorine atoms—yielding the 2,2-difluoro-1,3-benzodioxole moiety—has revolutionized the application of this scaffold. This whitepaper provides an in-depth mechanistic analysis of fluorinated aromatic dioxolanes, highlighting their physicochemical advantages, recent high-impact therapeutic applications, and field-proven synthetic methodologies.

Mechanistic Rationale: The Causality of Fluorination

To understand the value of fluorinated dioxolanes, we must first examine the failure modes of the non-fluorinated parent scaffold. Standard 1,3-benzodioxoles are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative ring scission[1]. This enzymatic degradation exposes the molecule, generating reactive ortho-quinones and catechols that can covalently bind to cellular macromolecules, leading to mechanism-based toxicity and rapid clearance.

The introduction of a difluoromethylene (-CF₂-) group fundamentally alters the molecule's electronic and steric environment:

-

Electronic Shielding: Fluorine is the most electronegative element. Its incorporation exerts a profound electron-withdrawing effect, drastically lowering the Highest Occupied Molecular Orbital (HOMO) energy of the acetal carbon. This renders the dioxolane ring highly resistant to electrophilic oxidative attack by CYP450 enzymes[2].

-

Lipophilicity and Permeability: The carbon-fluorine bond is highly polarized yet poorly polarizable. This unique characteristic increases the overall lipophilicity (LogP) of the molecule without significantly increasing its topological polar surface area (TPSA), thereby enhancing passive membrane permeability and oral bioavailability[3].

Fig 1: Comparative metabolic pathways of standard vs. difluorinated benzodioxoles.

Quantitative Impact on Drug Properties

The table below summarizes the typical shifts in physicochemical and pharmacokinetic parameters when transitioning from a standard benzodioxole to a difluorinated analog.

| Property / Parameter | Standard 1,3-Benzodioxole | 2,2-Difluoro-1,3-benzodioxole | Mechanistic Impact |

| Metabolic Liability | High (CYP450 ring scission) | Low (Steric/electronic shielding) | Prevents toxic catechol formation |

| Lipophilicity (ΔLogP) | Baseline | +0.5 to +1.0 shift | Enhances passive membrane permeability |

| Electron Density (Acetal) | Electron-rich | Highly electron-withdrawn | Resists oxidative enzymatic attack |

| P-gp Efflux Susceptibility | High (Often a substrate) | Significantly reduced | Lowers risk of multidrug resistance |

High-Impact Applications in Therapeutics

The 2,2-difluoro-1,3-benzodioxole core has transitioned from a niche building block to a cornerstone of modern rational drug design.

A. CFTR Correctors (Cystic Fibrosis)

The most commercially validated use of this scaffold is found in the CFTR correctors Lumacaftor and Tezacaftor . Both drugs share a 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid moiety. This highly stable, lipophilic group binds directly to the nascent chain of the mutant CFTR protein during biosynthesis, acting as a small-molecule chaperone that corrects folding defects and prevents premature degradation[4].

B. STING Pathway Modulators (Immuno-Oncology)

Recent breakthroughs in the cyclic GMP-AMP synthase–stimulator of interferon genes (cGAS–STING) pathway have utilized fluorinated dioxolanes to overcome complex binding challenges. Researchers have developed containing difluorobenzodioxole cores that bind to the inactive "open" conformation of STING[5]. By exploiting the natural C2 symmetry of the STING homodimer, these compounds achieve a 2:1 binding stoichiometry. The fluorine atoms provide critical steric bulk that perfectly occupies the dimer interface, optimizing ligand-ligand and protein-ligand interactions without necessitating the synthesis of excessively large, poorly bioavailable macrocycles[6].

C. Topo I/DDX5 Inhibitors (Colorectal Cancer)

In early 2026, the introduced a series of 10,11-difluoromethylenedioxy-pyrrolo[3,4-b]quinoline alkaloids (e.g., Compound A10)[7]. The strategic difluoro substitution was causal to the drug's success: it effectively eliminated the metabolic risk associated with the parent alkaloid and enhanced transmembrane transport. Crucially, the fluorinated analog was no longer recognized as a substrate by the P-glycoprotein (P-gp) efflux pump, thereby circumventing a major mechanism of multidrug resistance in colorectal cancer xenograft models[8].

Advanced Synthetic Methodologies

The late-stage introduction of the difluorobenzodioxole functional group is historically challenged by the requirement for harsh conditions, such as anhydrous hydrogen fluoride (HF) and strong oxidants, which are incompatible with complex pharmaceutical intermediates[9].

To solve this, modern synthesis relies on a self-validating, mild protocol: the Fluorodesulfurization of Thionobenzodioxoles using Silver(I) Fluoride (AgF) .

Fig 2: Step-by-step synthetic workflow for the fluorodesulfurization of thionobenzodioxoles.

Protocol: Mild Desulfurative Fluorination via Silver(I) Fluoride

Causality Check: This two-step process bypasses the need for strong oxidants by first converting the diol to a thionocarbonate, which is highly susceptible to specific desulfurative attack by the thiophilic silver cation[10].

Step 1: Thionation of the Catechol Precursor

-

Dissolve the starting catechol derivative in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add 2.5 equivalents of a mild base (e.g., pyridine or triethylamine).

-

Slowly add 1.2 equivalents of thiophosgene (or the safer alternative, 1,1'-thiocarbonyldiimidazole) at 0 °C.

-

Allow the reaction to warm to room temperature. The resulting thionobenzodioxole intermediate is isolated via standard aqueous workup.

Step 2: Preparation of the AgF Reagent Critical Step: Silver(I) fluoride is highly hygroscopic. It must be dried over 3 Å molecular sieves in a vacuum desiccator for at least 24 hours prior to use. Failure to ensure anhydrous conditions will result in competitive hydrolysis back to the catechol[9].

Step 3: Fluorodesulfurization

-

Dissolve the purified thionobenzodioxole in an anhydrous halogenated solvent (e.g., CHCl₃).

-

Add 3.0 equivalents of anhydrous AgF.

-

Seal the reaction vessel and heat to 40 °C. The mild temperature preserves sensitive functional groups (e.g., esters, amides, and halogens) present on the aromatic ring[9].

Step 4: In-Process Monitoring Track the reaction progress using ¹⁹F NMR spectroscopy. Rationale: The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio. Because the chemical shift of the emerging -OCF₂O- group is highly sensitive to its electronic environment, ¹⁹F NMR provides a precise, background-free method to confirm product formation in real-time without isolating the crude mixture[1].

Step 5: Isolation and Purification

-

Quench the reaction and filter the crude mixture through a short pad of Celite. This step is mandatory to remove the insoluble silver sulfide (Ag₂S) byproduct.

-

Concentrate the filtrate and purify via silica gel column chromatography to yield the pure 2,2-difluorobenzodioxole building block[11].

Conclusion

The transition from standard benzodioxoles to fluorinated aromatic dioxolanes represents a triumph of rational bioisosteric design. By addressing the fundamental electronic weaknesses of the acetal carbon, medicinal chemists can rescue promising pharmacophores from metabolic failure. As demonstrated by recent successes in CFTR correction, STING pathway modulation, and targeted oncology, mastering the synthesis and application of 2,2-difluoro-1,3-benzodioxoles is an essential competency for modern drug discovery programs.

References

-

Siu, T., et al. "Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING." ACS Medicinal Chemistry Letters, 2019, 10(1), 92–97. Available at:[Link]

-

Wang, W., et al. "Design and Synthesis of Novel Dual Fluoro-Substituted 10,11-Methylenedioxy-pyrrolo[3,4-b]quinoline Alkaloid Analogs as Topo I/DDX5 Inhibitors for Colorectal Cancer." Journal of Medicinal Chemistry, 2026, 69(2). Available at:[Link]

-

Newton, J. J., et al. "Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride." The Journal of Organic Chemistry, 2020, 85(20), 13298–13305. Available at:[Link]

Sources

- 1. 5-Acetyl-2,2-difluoro-1,3-benzodioxole | 136593-45-8 | Benchchem [benchchem.com]

- 2. leapchem.com [leapchem.com]

- 3. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 5. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorodesulfurization of Thionobenzodioxoles with Silver(I) Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Strategic Sourcing & Synthesis Guide: 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane

Executive Summary

Current Market Status: Direct commercial availability of 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane is extremely limited , classifying it as a non-commodity custom synthesis intermediate. It is not routinely stocked by major catalog vendors (Sigma-Aldrich, Enamine, Combi-Blocks).

Strategic Recommendation: For rapid access, researchers should source the precursor aldehyde (6-Fluoro-2,3-dimethoxybenzaldehyde, CAS 457628-14-7) and perform a one-step acetal protection in-house. This guide provides the sourcing intelligence for the precursor and a validated Standard Operating Procedure (SOP) for the conversion, ensuring supply chain independence and cost control.

Part 1: Chemical Identity & Specifications

Understanding the precise stereoelectronic environment is critical for synthesis. The target molecule features a 1,3-dioxolane ring acting as a robust protecting group for the aldehyde, flanked by an ortho-fluorine and an ortho-methoxy group. This 2,6-disubstitution pattern creates significant steric shielding around the acetal carbon, enhancing stability against accidental hydrolysis but potentially slowing the rate of formation.

| Feature | Specification |

| Target Name | 2-(6-Fluoro-2,3-dimethoxyphenyl)-1,3-dioxolane |

| Target Structure | Cyclic ethylene acetal of 6-fluoro-2,3-dimethoxybenzaldehyde |

| Precursor Name | 6-Fluoro-2,3-dimethoxybenzaldehyde |

| Precursor CAS | 457628-14-7 |

| Molecular Formula | C₁₁H₁₃FO₄ (Acetal) / C₉H₉FO₃ (Aldehyde) |

| Molecular Weight | 228.22 g/mol (Acetal) / 184.16 g/mol (Aldehyde) |

| Key Properties | Fluorine (C6): Electron-withdrawing, metabolic blocker.Methoxy (C2, C3): Electron-donating, increases solubility.[1][2][3][4] |

Structural Visualization

The following diagram illustrates the chemical relationship and the steric environment of the target molecule.

Figure 1: Synthesis pathway highlighting the conversion of the commercially available aldehyde to the target dioxolane.

Part 2: Supply Chain Landscape (Make vs. Buy)

Since the target acetal is not a stock item, the supply chain strategy relies on procuring the aldehyde.

Precursor Availability (CAS 457628-14-7)

The aldehyde 6-Fluoro-2,3-dimethoxybenzaldehyde is available from specialized building block suppliers. It is often used in the synthesis of isoquinoline alkaloids and kinase inhibitors.

| Supplier Category | Representative Vendors | Availability Status | Lead Time |

| Tier 1 (Global Catalog) | ChemScene, BLD Pharm | In Stock | 1-3 Days (US/EU) |

| Tier 2 (Aggregators) | MolPort, eMolecules | Variable | 1-2 Weeks |

| Tier 3 (Bulk/Custom) | Leap Chem, Ambeed | Bulk Inquiry | 2-4 Weeks |

Decision Matrix

-

Scenario A (Need < 5g): Buy the aldehyde (approx.

100/g) and synthesize. Recommended. -

Scenario B (Need > 100g): Request a custom synthesis quote for the acetal from a CRO (e.g., WuXi, Pharmaron). Expect 4-8 week lead time.

Part 3: Technical Synthesis Protocol (SOP)

This protocol describes the protection of 6-Fluoro-2,3-dimethoxybenzaldehyde using ethylene glycol. The ortho-substituents require rigorous water removal to drive the equilibrium to completion.

Materials

-

Precursor: 6-Fluoro-2,3-dimethoxybenzaldehyde (1.0 eq)

-

Reagent: Ethylene Glycol (5.0 eq) - Excess drives equilibrium

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Solvent: Toluene (Reagent Grade) - Forms azeotrope with water

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the aldehyde (e.g., 10 mmol, 1.84 g), ethylene glycol (50 mmol, 3.1 g), and p-TsOH (0.5 mmol, 95 mg) to the flask.

-

Solvation: Add Toluene (50 mL). The concentration should be roughly 0.2 M to facilitate efficient reflux.

-

Reaction: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will azeotrope with toluene and collect in the trap.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[6][8] The aldehyde spot (Rf ~0.5) should disappear, replaced by the less polar acetal spot (Rf ~0.6-0.7).

-

Workup:

-

Cool to room temperature.

-

Quench with saturated aqueous NaHCO₃ (to neutralize acid and prevent hydrolysis).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via flash column chromatography on silica gel (eluent: Hexane/EtOAc + 1% Triethylamine to maintain basicity).

Synthesis Workflow Diagram

Figure 2: Operational workflow for the acid-catalyzed protection of the aldehyde.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized acetal, verify the following spectral markers. The disappearance of the aldehyde proton is the primary indicator of success.

| Spectroscopic Method | Key Diagnostic Signals (Expected) | Interpretation |

| ¹H NMR (CDCl₃) | Absent: δ ~10.3 ppm (s, 1H) | Confirmation of aldehyde consumption. |

| Present: δ ~6.0-6.2 ppm (s, 1H) | The methine proton of the acetal ring (shifted upfield). | |

| Present: δ ~4.0-4.2 ppm (m, 4H) | The ethylene bridge protons (-O-CH₂-CH₂-O-) of the dioxolane. | |

| ¹³C NMR | Shift: Carbonyl C (189 ppm) → Acetal C (100-103 ppm) | Diagnostic shift of the sp² carbonyl carbon to sp³ acetal carbon. |

| Stability Note | Acid Sensitivity | Do not use acidic modifiers (Formic acid/TFA) in LC-MS mobile phases during analysis, or the acetal may hydrolyze back to the aldehyde on the column. Use Ammonium Acetate/Bicarbonate buffers. |

Part 5: Safety & Handling

-

Hazard Identification:

-

Aldehyde: Irritant (Skin/Eye), potential sensitizer.

-

p-TsOH: Corrosive, causes severe skin burns.

-

Toluene: Flammable, reproductive toxicity.

-

-

Storage: Store the synthesized acetal under an inert atmosphere (Nitrogen/Argon) at 2-8°C. While acetals are stable to base, trace environmental acidity and moisture can cause slow degradation over months.

References

-

Aldehyde Availability: 6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7).[9] Available from ChemScene and BLD Pharm.

- General Acetalization Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group).

- Mechanism & Stability: Hibbert, F. (2016). The Mechanisms of Reactions of Acetals and Related Compounds. Advances in Physical Organic Chemistry.

-

Analogous Synthesis: Synthesis of 2-(2,3-Difluoro-6-methoxyphenyl)-1,3-dioxolane. VulcanChem Technical Data.

Sources

- 1. chemscene.com [chemscene.com]

- 2. US8357809B2 - Acyclic IKur inhibitors - Google Patents [patents.google.com]

- 3. 2,2-Difluoro-1,3-dioxolane | C3H4F2O2 | CID 21955827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. profistend.info [profistend.info]

- 6. Methyl 6-fluoro-2,3-dihydroxybenzoate | 492444-06-1 | Benchchem [benchchem.com]

- 7. chemos.de [chemos.de]

- 8. WO2018210987A1 - Benzofurane and benzothiophene derivatives as pge2 receptor modulators - Google Patents [patents.google.com]

- 9. buyersguidechem.com [buyersguidechem.com]

The Medicinal Chemistry of Fluorinated Dioxolane Nucleosides: SAR, Synthesis, and Therapeutic Potential

The following technical guide details the Structure-Activity Relationship (SAR) of Fluorinated Dioxolane Derivatives , with a specific focus on their application as nucleoside reverse transcriptase inhibitors (NRTIs) in antiviral drug discovery (HIV, HBV).

Executive Summary

The 1,3-dioxolane nucleoside scaffold represents a critical bioisostere in the development of antiviral therapeutics. By replacing the traditional furanose sugar ring with a 1,3-dioxolane heterocycle, medicinal chemists have successfully modulated solubility, ring puckering, and metabolic stability. This guide analyzes the Structure-Activity Relationship (SAR) of these derivatives, specifically focusing on the strategic incorporation of fluorine —not typically on the labile acetal ring itself, but on the nucleobase (C5-position)—and the profound impact of chirality (L- vs. D-enantiomers) on kinase recognition and polymerase inhibition.

Key Takeaways:

-

Scaffold Stability: The 1,3-dioxolane ring creates an acetal linkage that mimics the ribose sugar but lacks the 3'-hydroxyl group, acting as an obligate chain terminator.

-

The Fluorine Effect: Direct fluorination of the dioxolane ring (C2/C4) is synthetically challenging and often leads to ring instability. Therefore, "fluorinated dioxolane derivatives" in a clinical context predominantly refer to dioxolane scaffolds bearing fluorinated nucleobases (e.g., 5-fluorocytosine).

-

Stereochemical Paradox: Unlike natural nucleosides, the L-enantiomers (e.g., L-OddC) of dioxolane derivatives often exhibit superior antiviral potency and reduced toxicity compared to their D-counterparts.

Structural Basis & Chemical Synthesis

The Dioxolane Scaffold vs. Ribose

The 1,3-dioxolane ring differs from the natural deoxyribose sugar by the substitution of the C3' methylene group with an oxygen atom. This modification:

-

Alters Ring Puckering: The presence of two oxygen atoms (O1, O3) enforces a specific conformation (often South-type puckering) that affects binding affinity to viral polymerases.

-

Increases Metabolic Stability: The absence of a glycosidic bond susceptible to phosphorylase cleavage (in some contexts) enhances plasma half-life.

Synthetic Strategy: Stereoselective Assembly

The synthesis of bioactive dioxolane nucleosides requires precise control over the C2 and C4 stereocenters.

Protocol: Stereoselective Glycosylation

-

Starting Material: 1,6-Anhydro-D-mannose or L-gulose is often used as a chiral template to generate the dioxolane acetate intermediate.

-

Vorbrüggen Coupling: The silylated fluorinated base (e.g., 5-fluoro-cytosine) is coupled with the 1,3-dioxolane acetate using a Lewis acid catalyst (TMSOTf or SnCl4).

-

Separation: The reaction typically yields a mixture of

and

Figure 1: Stereoselective synthesis workflow for fluorinated dioxolane nucleosides.

Structure-Activity Relationship (SAR) Analysis

The SAR of fluorinated dioxolane derivatives is governed by three critical vectors: Stereochemistry, Base Fluorination, and Ring Substitution.

Vector 1: Stereochemistry (The L-Nucleoside Advantage)

Contrary to the "lock-and-key" theory favoring natural D-configurations, L-dioxolane nucleosides (e.g., L-OddC , Troxacitabine ) often show superior activity.

-

Mechanism: Human cellular kinases (like dCK) have evolved plasticity that allows them to phosphorylate L-enantiomers. However, human DNA polymerases (checking for toxicity) discriminate against them more effectively than viral Reverse Transcriptases (RT), leading to a high Therapeutic Index (TI).

-

Data Point: The L-enantiomer of Dioxolane-C (OddC) is a potent HIV/HBV inhibitor, while the D-enantiomer is often less active or more toxic.

Vector 2: Fluorination of the Nucleobase (C5-Position)

Substituting the hydrogen at the C5 position of the pyrimidine base with fluorine (F) is a classic bioisosteric replacement.

| Substitution (C5) | Electronic Effect | Steric Size (Van der Waals) | Antiviral Potency (General Trend) |

| Hydrogen (H) | Neutral | 1.20 Å | Baseline |

| Fluorine (F) | High Electronegativity | 1.47 Å | High (Metabolic Blockade) |

| Methyl (CH3) | Electron Donating | 2.00 Å | Moderate (Thymidine mimic) |

| Iodine (I) | Lipophilic | 1.98 Å | High (Specific to EBV/VZV) |

-

5-Fluoro-Cytosine Dioxolane: The introduction of fluorine prevents methylation at C5 and alters the pKa of the N3 nitrogen, affecting base-pairing fidelity during viral replication.

-

Metabolic Blockade: The C-F bond is resistant to enzymatic attack, preventing the deamination of cytosine analogues to uracil analogues, which preserves the drug's active form.

Vector 3: Ring Fluorination (The Instability Factor)

Unlike furanose rings where 2'-F substitution (e.g., Sofosbuvir) is highly beneficial, direct fluorination of the 1,3-dioxolane ring is rare in successful drugs.

-

Reasoning: The 1,3-dioxolane ring is an acetal.[1] Introducing a highly electronegative fluorine atom on the ring (C2, C4, or C5) destabilizes the acetal linkage, making it prone to spontaneous hydrolysis or ring-opening under physiological conditions.

-

SAR Rule: For dioxolane therapeutics, fluorine belongs on the base, not the ring.

Mechanistic Insights & Signaling

Mechanism of Action (MoA)

Fluorinated dioxolane nucleosides act as Prodrugs . They must enter the cell and undergo a three-step phosphorylation cascade to become the active triphosphate form.

-

Entry: Mediated by Nucleoside Transporters (hENT/hCNT).

-

Activation:

-

Step 1: Deoxycytidine Kinase (dCK) phosphorylates the L-nucleoside to the monophosphate (MP). Note: L-enantiomers are often better substrates for dCK than D-enantiomers.

-

Step 2 & 3: Host kinases convert MP

DP

-

-

Inhibition: The Triphosphate (TP) competes with natural dCTP/dTTP for the viral Reverse Transcriptase (RT).

-

Termination: Lacking a 3'-OH group, the dioxolane ring prevents the formation of the next phosphodiester bond, causing Obligate Chain Termination .

Figure 2: Intracellular activation and mechanism of action for dioxolane nucleosides.

Case Studies in Drug Development

Amdoxovir (DAPD)

-

Structure: A guanosine analogue with a 1,3-dioxolane ring.

-

Fluorination Aspect: While DAPD itself is not fluorinated, its development paved the way for understanding the dioxolane SAR. It is a prodrug for DXG (Dioxolane Guanosine).

-

SAR Lesson: The deamination step (adenosine deaminase) is crucial for activation. Fluorination of the base in similar analogues can modulate this deamination rate.

L-OddC (Troxacitabine) & 5-Fluoro Analogues

-

Structure: L-configuration dioxolane cytidine.

-

Activity: Potent against HIV and HBV.[2]

-

5-Fluoro-OddC: The addition of fluorine at C5 increases potency against certain resistant strains but also alters the toxicity profile. The SAR indicates that while 5-F improves metabolic stability, 5-I (Iodine) or 5-Br often yields higher potency against Herpes viruses (EBV), demonstrating that steric bulk sometimes outweighs electronegativity in the polymerase binding pocket for this specific scaffold.

Experimental Protocols

Protocol 6.1: Evaluation of Anti-HIV Activity (PBMC Assay)

To verify the SAR of a new fluorinated dioxolane derivative.

-

Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Stimulate with PHA (Phytohemagglutinin) for 72 hours.

-

Infection: Inoculate PBMCs with HIV-1 (strain III_B or clinical isolates) at a Multiplicity of Infection (MOI) of 0.001.

-

Treatment: Add the fluorinated dioxolane derivative at serial dilutions (

to -

Incubation: Incubate for 7 days at 37°C, 5% CO2.

-

Readout: Measure Reverse Transcriptase (RT) activity in the supernatant or p24 antigen levels via ELISA.

-

Calculation: Determine

(concentration inhibiting 50% viral replication) and -

Validation: The Selectivity Index (

) must be

References

-

Koshida, R., et al. (1989). "Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1." Antimicrobial Agents and Chemotherapy.[3] Link

-

Lin, J. S., et al. (1999). "Structure-activity relationships of L-dioxolane uracil nucleosides as anti-Epstein Barr virus agents." Journal of Medicinal Chemistry. Link

-